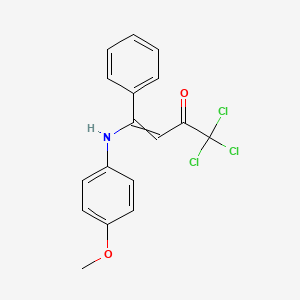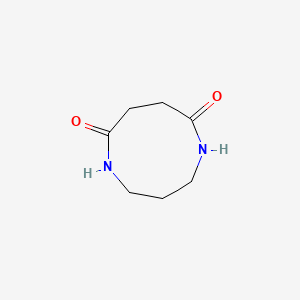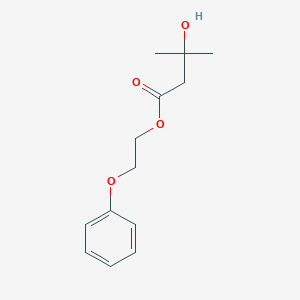
1,1,1-Trichloro-4-(4-methoxyanilino)-4-phenylbut-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trichloro-4-(4-methoxyanilino)-4-phenylbut-3-en-2-one is a synthetic organic compound with a complex structure It is characterized by the presence of trichloromethyl, methoxyanilino, and phenyl groups attached to a butenone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-4-(4-methoxyanilino)-4-phenylbut-3-en-2-one typically involves the condensation of substituted anthranilonitriles with 1,1,1-trichloro-4-ethoxybut-3-enone. This reaction can be carried out either neat or in refluxing ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trichloro-4-(4-methoxyanilino)-4-phenylbut-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Catalysts such as cobalt oxide or titanium dioxide can be used under mild conditions.
Reduction: Copper catalysis combined with lithium fluoride or magnesium chloride activation is effective.
Substitution: Alkyl Grignard reagents can be used in iron-catalyzed cross-coupling reactions.
Major Products Formed
Oxidation: Quinolines and other aromatic heterocycles.
Reduction: Tetrahydroquinolines.
Substitution: Various substituted quinolines and related compounds.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trichloro-4-(4-methoxyanilino)-4-phenylbut-3-en-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,1,1-Trichloro-4-(4-methoxyanilino)-4-phenylbut-3-en-2-one involves its interaction with molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with key metabolic processes in microorganisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trichloro-2,2-bis(p-chlorophenyl)ethane (DDT): A well-known insecticide with a similar trichloromethyl group.
1,1,1-Trichloro-2,2-bis(p-methoxyphenyl)ethane: Another compound with similar structural features but different biological activities.
Uniqueness
1,1,1-Trichloro-4-(4-methoxyanilino)-4-phenylbut-3-en-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
59046-05-8 |
|---|---|
Molekularformel |
C17H14Cl3NO2 |
Molekulargewicht |
370.7 g/mol |
IUPAC-Name |
1,1,1-trichloro-4-(4-methoxyanilino)-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C17H14Cl3NO2/c1-23-14-9-7-13(8-10-14)21-15(11-16(22)17(18,19)20)12-5-3-2-4-6-12/h2-11,21H,1H3 |
InChI-Schlüssel |
SWKYNYQVZLMREF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=CC(=O)C(Cl)(Cl)Cl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Dioxaspiro[4.8]trideca-6,7-diene](/img/structure/B14608612.png)
![Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl-](/img/structure/B14608613.png)
![7-Ethoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14608620.png)
![Benzamide, N-[(4-nitrophenyl)thio]-](/img/structure/B14608634.png)


![1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride](/img/structure/B14608657.png)



![1-[2-(2,4-Dichlorophenyl)-2-phenylethyl]-1H-imidazole](/img/structure/B14608686.png)
![(E)-N-Phenyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14608687.png)


